molecular formula C11H11N3O2 B3049500 Ethyl 8-amino-1,6-naphthyridine-3-carboxylate CAS No. 2089651-29-4

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate

Cat. No.: B3049500
CAS No.: 2089651-29-4
M. Wt: 217.22
InChI Key: FLKMBYGQUUFLBN-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate (CAS 2089651-29-4) is a high-purity organic compound with a molecular weight of 217.22 g/mol and the molecular formula C11H11N3O2 . This chemical serves as a versatile and valuable synthetic intermediate, or building block, for researchers working in medicinal chemistry. The 1,6-naphthyridine core is a privileged scaffold in drug discovery, known for yielding derivatives with a broad spectrum of biological activities . The specific presence of reactive amino and ester functional groups on this scaffold makes it a particularly versatile precursor for further chemical modification. Researchers can utilize this compound to synthesize diverse libraries of novel molecules for structure-activity relationship (SAR) studies. Of particular interest is its potential in the development of antimicrobial agents, as various naphthyridine isomers are established components in several commercial antibiotics that act through mechanisms like DNA gyrase inhibition . The 8-amino group also presents an opportunity for creating functionalized derivatives, such as carboxamides, which are a common focus in the search for new therapeutic agents . Proper storage is required to maintain the integrity of this reagent; it should be kept in a sealed container under an inert atmosphere, protected from light, and at room temperature . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMBYGQUUFLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193355
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089651-29-4
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 8-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the amino group at the 8-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Scientific Research Applications

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Method References
This compound 8-NH2, 3-COOEt C11H11N3O2 Hypothesized GABAAR modulation, improved solubility Likely via amination of chloro precursors
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate 4-Cl, 7-OCH3, 3-COOEt C12H11ClN2O3 Intermediate for deuterated ligands; 40.4% yield via chlorination Oxalyl chloride/DCM reaction
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate 4-Cl, tetrahydro core, 3-COOEt C11H13ClN2O2 Saturated core enhances stability; discontinued due to synthesis challenges Hydrogenation of aromatic precursor
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate 8-Br, 3-COOEt C11H9BrN2O2 Bromo-substituted for further cross-coupling reactions Halogenation or direct substitution
Ethyl 5-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate 5-Cl, 4-oxo, 3-COOEt C11H9ClN2O3 Oxo group increases electrophilicity; H302 hazard (oral toxicity) Acidic hydrolysis of esters
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate 2-oxo, 3-COOEt C11H10N2O3 Conformational flexibility; warning for H315/H319 (skin/eye irritation) Microwave-assisted synthesis

Substituent Effects

  • This contrasts with chloro (e.g., 4-Cl in ) or bromo (8-Br in ) substituents, which are typically used for further functionalization.
  • Ester Group (3-COOEt) : Common across analogs, this group balances lipophilicity and hydrolytic stability. For example, Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate is a precursor for deuterated ligands due to its reactivity .

Biological Activity

Ethyl 8-amino-1,6-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which is known for various pharmacological activities. The compound features an ethyl ester functional group and an amino group at the 8-position of the naphthyridine ring, contributing to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that this compound exhibits selective antibacterial activity against various strains, including resistant bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundAntibacterial against E. coli, S. aureus
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acidActive against antibiotic-resistant strains

2. Anticancer Properties

The anticancer potential of naphthyridine derivatives has been extensively studied. This compound has shown promising cytotoxic effects in vitro against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptosis-related proteins .

Cell LineIC50 (μM)Mechanism
H1299 (lung cancer)10.47Apoptosis induction
HeLa (cervical cancer)15.03Cell cycle arrest

3. Antihistaminic Activity

Research has demonstrated that derivatives of naphthyridine can exhibit antihistaminic properties. This compound has been evaluated for its ability to antagonize H1 receptors in vivo, showing potential as a therapeutic agent for allergic conditions .

The mechanisms underlying the biological activities of this compound involve:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Case Studies

Several case studies have been documented regarding the efficacy of naphthyridine derivatives:

  • Antimicrobial Efficacy : In a study conducted by Sriram et al., ethyl 8-amino derivatives were tested against multiple bacterial strains, demonstrating superior activity compared to standard antibiotics .
  • Cancer Cell Studies : A study highlighted its effectiveness in reducing tumor growth in xenograft models by promoting apoptosis in cancer cells through modulation of the PI3K/AKT pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 8-amino-1,6-naphthyridine-3-carboxylate

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